molecular formula C6H17NO3Si B080574 3-Aminopropyltrimethoxysilane CAS No. 13822-56-5

3-Aminopropyltrimethoxysilane

Cat. No. B080574
CAS RN: 13822-56-5
M. Wt: 179.29 g/mol
InChI Key: SJECZPVISLOESU-UHFFFAOYSA-N
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Patent
US04897501

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9]C)[O:5][CH2:6]C)C.CO[SiH](OC)OC.C1(C)C=CC=CC=1.[NH2:25][CH2:26][CH2:27][CH2:28][Si](OC)(OC)OC>CC1C=CC(C)=CC=1>[CH2:26]([NH2:25])[CH:27]=[CH2:28].[CH3:1][O:3][SiH:4]([O:8][CH3:9])[O:5][CH3:6]

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N
Name
Type
product
Smiles
CO[SiH](OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897501

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9]C)[O:5][CH2:6]C)C.CO[SiH](OC)OC.C1(C)C=CC=CC=1.[NH2:25][CH2:26][CH2:27][CH2:28][Si](OC)(OC)OC>CC1C=CC(C)=CC=1>[CH2:26]([NH2:25])[CH:27]=[CH2:28].[CH3:1][O:3][SiH:4]([O:8][CH3:9])[O:5][CH3:6]

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N
Name
Type
product
Smiles
CO[SiH](OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.